molecular formula C11H9BrN2O3 B1437710 Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate CAS No. 926273-65-6

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No. B1437710
M. Wt: 297.1 g/mol
InChI Key: FBXFISPUBFVIJK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a chemical compound with the CAS Number: 926273-65-6 . It has a molecular weight of 297.11 . The IUPAC name for this compound is ethyl 6-bromo-4-oxo-3,4-dihydro-2-quinazolinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O3/c1-2-17-11(16)9-13-8-4-3-6(12)5-7(8)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate has been explored in various chemical synthesis and reaction studies. For instance, Shemchuk et al. (2010) investigated its hydrolytic behavior, revealing that it undergoes hydrolysis in different mediums, forming specific benzamide derivatives (Shemchuk et al., 2010). Moreover, the synthesis of 3-aryl-2-[hydroxy(diaryl)methyl]-4-oxo-3,4-dihydroquinazolines from arylamides of N-ethoxalylanthranilic acid, with the involvement of this compound, was described in another study by Shemchuk et al. (2010) (Shemchuk et al., 2010).

Potential in Drug Synthesis

The compound has shown potential in the synthesis of various drugs. For example, Riadi et al. (2021) demonstrated its use in preparing a compound that exhibited potent cytotoxic activity against several human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021). Furthermore, Misra et al. (1980) explored its conversion into compounds with potential monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).

Antibacterial and Antimicrobial Studies

There's evidence suggesting its relevance in antibacterial and antimicrobial research. A study by Cooper et al. (1990) involved synthesizing derivatives of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate, demonstrating significant in vitro antibacterial activity against various organisms (Cooper et al., 1990).

Contribution to Anticancer Research

In anticancer research, the synthesis of Luotonin A derivatives using this compound has been a focus, as observed in a study by Haider et al. (2012). They reported an improved synthetic route to A-ring-modified derivatives of the anticancer alkaloid Luotonin A, showcasing the compound's utility in developing potential cancer treatments (Haider et al., 2012).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 6-bromo-4-oxo-3H-quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-13-8-4-3-6(12)5-7(8)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXFISPUBFVIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Reactant of Route 2
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Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Reactant of Route 3
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Citations

For This Compound
1
Citations
A Ibric, V Battisti, S Deckardt, AV Haller, C Lee… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of new Luotonin A derivatives with substituents at rings A and E was synthesized, together with some E-ring-unsubstituted derivatives. Subsequently, the compound library was …
Number of citations: 4 www.sciencedirect.com

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